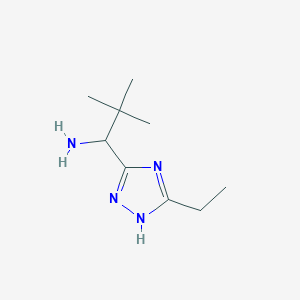
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole with 2,2-dimethylpropan-1-amine under specific conditions. The reaction typically requires a catalyst and may be carried out under microwave irradiation to enhance the yield and reduce reaction time . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups on the triazole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . The triazole ring plays a crucial role in this interaction, providing the necessary binding affinity and specificity.
Comparison with Similar Compounds
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other triazole derivatives such as:
1H-1,2,3-triazole analogs: These compounds also exhibit enzyme inhibitory activities and are used in similar applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These hybrids have shown potent anticancer activities and are being explored for their therapeutic potential.
N-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds are used in the synthesis of various biologically active molecules and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and biological activities compared to other triazole derivatives.
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-11-8(13-12-6)7(10)9(2,3)4/h7H,5,10H2,1-4H3,(H,11,12,13) |
InChI Key |
BCAANVOMDASSAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)

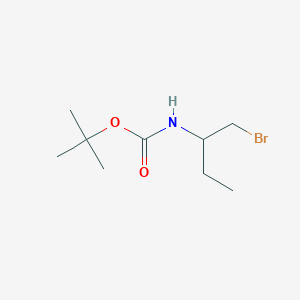
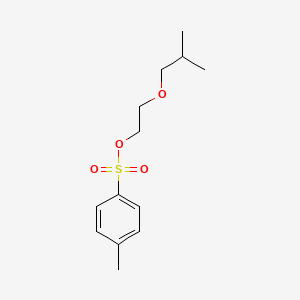
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)

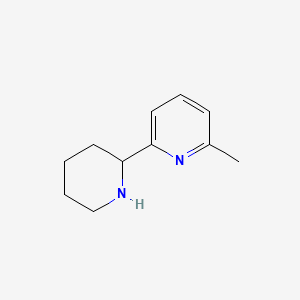


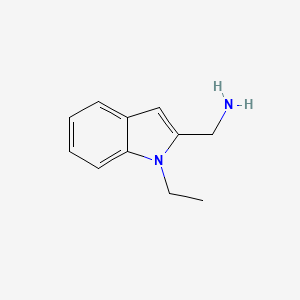
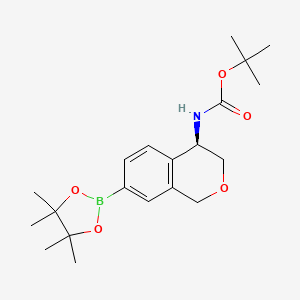
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
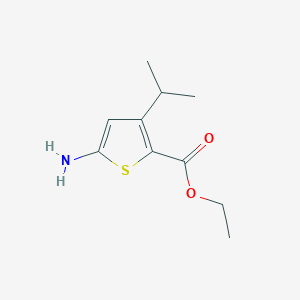
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
